molecular formula C9H11NO4S B083595 4-[(Ethylamino)sulfonyl]benzoic acid CAS No. 10252-64-9

4-[(Ethylamino)sulfonyl]benzoic acid

Cat. No.: B083595
CAS No.: 10252-64-9
M. Wt: 229.26 g/mol
InChI Key: SKSHUBLFLCCPLP-UHFFFAOYSA-N
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Preparation Methods

Biological Activity

4-[(Ethylamino)sulfonyl]benzoic acid (CAS Number: 10252-64-9) is an organic compound characterized by its benzoic acid framework substituted with an ethylamino group and a sulfonyl moiety. With the molecular formula C9H11NO4SC_9H_{11}NO_4S and a molecular weight of approximately 229.25 g/mol, this compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The compound can be synthesized through various methods, typically involving the reaction of 4-aminobenzenesulfonyl chloride with ethylamine in the presence of a base. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized product.

Research indicates that this compound may interact with specific enzymes or receptors, potentially acting as an inhibitor or activator depending on the biological context. Its structural components suggest it could influence protein interactions and functions, particularly within proteomics research.

Enzyme Inhibition

Preliminary studies suggest that this compound might inhibit various enzymes, including neurolysin and angiotensin-converting enzyme (ACE). Such activities are critical for developing therapeutic agents targeting cardiovascular diseases and other conditions influenced by these enzymes .

Antimicrobial Activity

Emerging evidence points to the antimicrobial properties of this compound. It has been reported to exhibit significant antibacterial effects against Gram-positive bacteria, including strains resistant to conventional antibiotics. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Study on Proteasome Activity

A study evaluated the effects of various benzoic acid derivatives, including this compound, on proteasome activity. The findings indicated that certain derivatives enhanced proteasomal chymotrypsin-like activity, suggesting potential applications in aging-related disorders where proteostasis is compromised .

Cytotoxicity Assessment

In vitro studies have been conducted to assess the cytotoxicity of this compound across different cell lines. Results demonstrated low cytotoxic effects at concentrations up to 10 μg/mL in human foreskin fibroblasts, indicating a favorable safety profile for further exploration in therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-[(Methylamino)sulfonyl]benzoic acidC8H9NO4SC_8H_9NO_4SContains a methylamino group instead of ethyl
4-Chloro-3-[(ethylamino)sulfonyl]benzoic acidC9H10ClNO4SC_9H_{10}ClNO_4SContains a chlorine atom, altering reactivity
4-AminobenzenesulfonamideC6H8N2O2SC_6H_8N_2O_2SLacks the carboxylic acid functionality

The presence of the ethylamino group in this compound provides distinct solubility and reactivity profiles compared to these compounds, making it a subject of interest for further research into its biological activity and synthetic utility.

Properties

IUPAC Name

4-(ethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-10-15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSHUBLFLCCPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346385
Record name 4-[(Ethylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10252-64-9
Record name 4-[(Ethylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10252-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Ethylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction was carried out following the conditions of Example 32 using 4.4 g (20 mmol) of 4-chlorosulfonylbenzoic acid and an ethylamine solution instead of the 40% aqueous solution of methylamine. The reaction product was post-treated to obtain 2.92 g of 4-ethylaminosulfonylbenzoic acid (yield 64%).
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